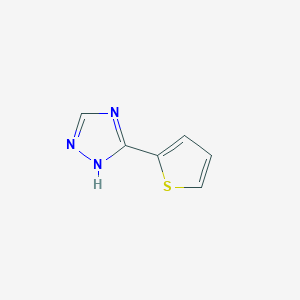

5-(Thiophen-2-yl)-1H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEGUZUFMVZYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Thiophen 2 Yl 1h 1,2,4 Triazole and Its Structural Analogues

Strategic Retrosynthetic Disconnections for the 1,2,4-Triazole (B32235) Ring System

The design of a synthesis for a 1,2,4-triazole ring, such as that in 5-(thiophen-2-yl)-1H-1,2,4-triazole, begins with a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials. For the 1,2,4-triazole core, several key disconnection strategies are commonly employed, stemming from well-established named reactions.

Two of the most fundamental approaches are embodied by the Pellizzari and Einhorn-Brunner reactions.

Pellizzari-Type Disconnection: This approach breaks the triazole ring across two carbon-nitrogen bonds (C3-N4 and C5-N1), leading to an amidine (or its precursor, an amide) and an acylhydrazide. For the target molecule, this would mean disconnecting to thiophene-2-carboxamide and hydrazinecarboxamide, or related synthons. The Pellizzari reaction itself involves the condensation of an amide and a hydrazide to form the 1,2,4-triazole. wikipedia.orgdrugfuture.com While effective, this reaction can require high temperatures and long reaction times, although the use of microwave irradiation has been shown to improve yields and shorten reaction durations. wikipedia.org

Einhorn-Brunner-Type Disconnection: This strategy also disconnects the ring to form two key fragments. It involves the reaction of diacylamines with hydrazines in the presence of an acid catalyst. drugfuture.comwikipedia.orgscispace.com Retrosynthetically, this implies breaking the N1-N2 and C3-N4 bonds, leading to a diacylamine and a hydrazine. If the two acyl groups are different, a mixture of isomeric triazoles can be produced. wikipedia.orgwikipedia.org

These classical disconnections form the basis for many modern synthetic routes, providing a blueprint for selecting appropriate starting materials to construct the desired triazole framework.

Cyclization Approaches Employing Thiophene (B33073) Precursors in Triazole Synthesis

A primary strategy for synthesizing this compound involves building the triazole ring onto a pre-existing thiophene precursor. This ensures the correct placement of the thiophene group at the C5 position of the triazole. A common and effective starting material for this approach is thiophene-2-carbohydrazide (B147627).

One established route involves the reaction of thiophene-2-carbohydrazide with an isothiocyanate. This reaction first forms a thiosemicarbazide (B42300) intermediate, which then undergoes alkaline cyclization to yield a 4-substituted-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Further chemical modifications can then be performed on this thione product.

Another method involves the initial conversion of 2-aminothiophene derivatives, prepared via the Gewald reaction, into their corresponding carbohydrazides. ijpsr.com These thiophene-containing carbohydrazides are then treated with carbon disulfide and potassium hydroxide (B78521) to form a potassium dithiocarbazate salt, which is subsequently cyclized to furnish the 1,2,4-triazole ring. ijpsr.com

Hantzsch-Type Synthesis Modifications for Thiophene-Triazole Adducts

The classical Hantzsch synthesis is known for producing dihydropyridines from an aldehyde, a β-keto ester, and a nitrogen source, or for producing thiazoles from an α-haloketone and a thioamide. wikipedia.org It is important to note that the direct Hantzsch reaction does not yield 1,2,4-triazoles. However, the underlying principle of cyclocondensation is central to many triazole syntheses, including the aforementioned Einhorn-Brunner and Pellizzari reactions, which can be considered conceptually analogous.

The Einhorn-Brunner reaction , for instance, involves the condensation of a diacylamine with a hydrazine, typically under acidic conditions, to form the triazole ring. wikipedia.orgscispace.com If one of the acyl groups is derived from thiophene-2-carboxylic acid, this method can be adapted to produce thiophene-substituted triazoles.

Similarly, the Pellizzari reaction achieves the synthesis of 1,2,4-triazoles through the condensation of an amide and an acyl hydrazide. wikipedia.orgdrugfuture.com By using thiophene-2-carbohydrazide as one of the components, this reaction provides a direct pathway to 5-(thiophen-2-yl) substituted 1,2,4-triazoles. These methods, while not formally Hantzsch syntheses, share the core concept of using condensation and dehydration to construct a stable heterocyclic ring.

Multicomponent Reaction Strategies for Diverse Triazole Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules like substituted triazoles. frontiersin.org

Several MCR strategies have been developed for the synthesis of 1,2,4-triazole frameworks. A general and metal-free approach involves the oxidative condensation of hydrazones and amines. organic-chemistry.org This method proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization to yield the triazole ring. By selecting a hydrazone derived from a thiophene aldehyde, this strategy can be directly applied to the synthesis of the target compound.

Another powerful one-pot MCR provides access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org The versatility of this method allows for the incorporation of a thiophene moiety by using thiophene-2-carboxylic acid as one of the key building blocks.

| MCR Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Key Features |

| Amidine-Hydrazide Cyclization | Carboxylic Acid (e.g., Thiophene-2-carboxylic acid) | Primary Amidine | Monosubstituted Hydrazine | One-pot, highly regioselective, broad substrate scope. organic-chemistry.org |

| Hydrazone-Amine Condensation | Hydrazone (e.g., from Thiophene-2-carbaldehyde) | Aliphatic Amine | Oxidant (e.g., I₂) | Metal-free, cascade reaction, oxidative aromatization. organic-chemistry.org |

| Electrochemical Synthesis | Aryl Hydrazine | Paraformaldehyde | NH₄OAc / Alcohol | Avoids strong chemical oxidants, uses electrogenerated reactive species. organic-chemistry.org |

Catalytic Methods in the Synthesis of this compound

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and environmental profile of triazole synthesis. Both transition metal catalysts and organocatalysts have been successfully employed to facilitate the key bond-forming steps required for constructing the triazole ring.

Transition Metal-Mediated C-N Bond Formation in Triazole Synthesis

Transition metals, particularly copper, are widely used to catalyze the formation of C-N bonds and to promote the oxidative cyclization reactions that lead to the 1,2,4-triazole core. These methods are often characterized by their tolerance of a wide range of functional groups and their operational simplicity.

A prominent example is the copper-catalyzed reaction of amidines with various nitrogen and carbon sources under an atmosphere of air or oxygen. organic-chemistry.org This approach enables the sequential formation of N-C and N-N bonds through oxidative coupling. For instance, a copper catalyst can facilitate the reaction between an amidine, such as thiophene-2-carboximidamide, and a nitrogen source to construct the triazole ring. Another versatile copper-catalyzed system uses nitriles and hydroxylamine (B1172632) hydrochloride as starting materials, proceeding without the need for an inert atmosphere.

| Catalyst System | Reactants | Oxidant | Key Features |

| Cu(OAc)₂ | Nitriles, Hydroxylamine Hydrochloride | - | Facile, efficient, does not require an inert atmosphere. |

| Copper Complex / K₃PO₄ | Amidines, Trialkylamines/DMF | O₂ (Air) | Versatile, efficient C(sp³)-H functionalization. |

| Phen-MCM-41-CuBr | Nitriles, Amidines | Air | Heterogeneous, recyclable catalyst, cascade reaction. organic-chemistry.org |

Organocatalytic and Biocatalytic Approaches for Triazole Construction

In a move towards more sustainable synthetic methods, organocatalytic and biocatalytic strategies have emerged as powerful alternatives to metal-based catalysis. These approaches avoid the use of potentially toxic and expensive heavy metals.

A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed using iodine as a catalyst. organic-chemistry.org The reaction proceeds from hydrazones and aliphatic amines under oxidative conditions, involving a cascade of C-H functionalization and C-N bond formations. This method is notable for its operational simplicity and the use of an inexpensive and environmentally benign catalyst.

Inspired by biological systems, an amine oxidase-mimicking catalytic system has been reported for the regioselective synthesis of 1,2,4-triazoles. This bio-inspired approach utilizes an ortho-quinone catalyst (1,10-phenanthroline-5,6-dione) in the presence of an iron co-catalyst to couple primary amines and hydrazines, using oxygen as the terminal oxidant. The process is atom-economical and produces only water and ammonia (B1221849) as byproducts, highlighting its green chemistry credentials.

Principles of Green Chemistry in the Synthesis of Thiophene-Triazole Hybrids

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgrsc.org These principles focus on the use of safer solvents, waste reduction, and energy efficiency. rsc.orgrsc.org

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, where the reaction is conducted without a solvent, offers significant environmental benefits by preventing waste and avoiding the use of toxic substances. rsc.orgresearchgate.net One sustainable approach involves the use of biodegradable and non-toxic solvents like Cyrene™, which allows for product isolation through simple precipitation in water, thereby eliminating the need for organic solvent extractions and chromatographic purification. nih.gov This method has been successfully applied to the synthesis of 1,2,3-triazoles and is applicable to complex substrates. nih.gov

Another green approach is the one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones, which can then be used to create thiophene-triazole hybrids. nih.govresearchgate.net This method efficiently produces the target compounds in high yields. nih.govresearchgate.net Additionally, visible-light-mediated, catalyst-free reactions in aqueous conditions have been developed for the regioselective synthesis of functionalized thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazoles, further highlighting the move towards sustainable synthetic protocols. rsc.org

| Green Synthesis Method | Key Features | Advantages | Reference |

| Cyrene™ as a solvent | Biodegradable, non-toxic solvent | Product isolation by water precipitation, minimizes waste | nih.gov |

| One-pot synthesis | Efficient synthesis of precursors | High yields, reduced reaction steps | nih.govresearchgate.net |

| Visible-light mediation | Catalyst-free, aqueous conditions | Environmentally friendly, high regioselectivity | rsc.org |

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and improved energy efficiency. rsc.orgnih.govmdpi.com

Microwave-assisted synthesis has been effectively used to produce various triazole derivatives. For instance, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was achieved in just 8-9 minutes under microwave irradiation, compared to 10 hours of conventional refluxing. nih.gov Similarly, 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones have been synthesized in 5 minutes with yields up to 96% using microwave heating. nih.gov This rapid and efficient method has also been applied to the synthesis of fused 1,2,4-triazines bearing thiophene moieties under solvent-free conditions. mdpi.com

Ultrasound-assisted synthesis also aligns with the principles of green chemistry by enhancing reaction efficiency. mdpi.com For example, a green, one-pot method for synthesizing 1,2,4-triazole derivatives has been developed using ultrasonic activation. mdpi.com This technique has also been employed in the synthesis of indole-based 1,2,3-triazole derivatives with the aid of a CuI catalyst, achieving yields up to 95%. researchgate.net

| Assisted Synthesis Method | Reaction Time | Yield | Key Advantage | Reference |

| Microwave | 5-9 minutes | 95-96% | Drastic reduction in reaction time | nih.gov |

| Ultrasound | Varies | up to 95% | Enhanced reaction efficiency, environmentally friendly | mdpi.comresearchgate.net |

Systematic Functionalization and Derivatization Strategies for the this compound Scaffold

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. nih.govrsc.orgnih.govrsc.org This involves targeted modifications on both the triazole and thiophene rings.

N-substitution on the 1,2,4-triazole ring is a common strategy to introduce diverse functional groups. For example, 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones can be reacted with various secondary amines and formaldehyde (B43269) in a Mannich reaction to yield N-Mannich bases. nih.govnih.gov This approach allows for the introduction of a variety of substituents at the N-2 position of the triazole ring. nih.govnih.gov Alkylation is another key method for N-functionalization. The reaction of 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazol-3-thiol with arylmethyl chlorides in the presence of a base leads to S-substituted derivatives, while the use of bromides can result in S,N-disubstituted products. bohrium.com The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. mdpi.com

Regioselective substitution on the thiophene ring is essential for creating specific isomers with desired properties. The reactivity of the thiophene ring allows for electrophilic substitution reactions. For instance, the introduction of a bromine atom at the 5-position of the thiophene ring can be achieved to create precursors for further functionalization. nih.gov Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl groups at specific positions on the thiophene ring. pitt.edu The choice of catalyst and reaction conditions can influence the regioselectivity of these substitutions. nih.gov

The synthesis of hybrid molecules by connecting the thiophene-triazole scaffold to other pharmacophores via linkers is a widely used strategy in drug discovery. rsc.org Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating such conjugates. nih.govresearchgate.net For example, an alkyne moiety can be introduced at the 3-hydroxy position of a 2-aroylbenzo[b]thiophene scaffold, which is then reacted with an azide (B81097) to form a triazole-linked hybrid. nih.govresearchgate.net Heteroatom linkers, such as those containing oxygen, sulfur, and nitrogen, can be incorporated to enhance interactions with biological targets through hydrogen bonding. rsc.orgresearchgate.net These linker-based methodologies provide a modular approach to construct complex molecules with tailored properties.

Quantum Chemical and Advanced Computational Investigations of 5 Thiophen 2 Yl 1h 1,2,4 Triazole

Electronic Structure Analysis and Reactivity Descriptors

The electronic characteristics of a molecule are fundamental to understanding its reactivity and potential applications. Quantum chemical calculations offer a powerful lens through which to examine these properties.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the course of a chemical reaction. wikipedia.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's kinetic stability and reactivity. scielo.br

For thiophene-triazole co-oligomers, the thiophene (B33073) units typically act as electron donors, while the triazole units function as acceptors. researchgate.net In a related compound, 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA), density-functional theory (DFT) calculations revealed a HOMO-LUMO gap of approximately 3.1 eV, indicating electronic stability and photoactivity. sciety.orgresearchgate.net The HOMO was found to be predominantly distributed over the thiophene ring and to a lesser extent over the triazole ring. researchgate.net The LUMO, conversely, is often localized on the acceptor moiety. This separation of frontier orbitals facilitates photo-induced charge transfer. researchgate.net

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. scielo.brnih.gov For instance, in a series of imidazole-based 1,2,3-triazoles, the compound with the smallest energy gap was identified as the most reactive. scielo.br The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. scielo.brmdpi.com

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA) | Not specified | Not specified | ~3.1 | Hybrid-functional DFT | sciety.orgresearchgate.net |

| α-connected bithienyl derivative | Not specified | Not specified | 3.11 | Not specified | researchgate.net |

| 3-thienyl derivative | Not specified | Not specified | 4.04 | Not specified | researchgate.net |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In MEP maps, red-colored regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. nih.gov Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. nih.gov

For derivatives of 1,2,4-triazole (B32235), the nitrogen atoms of the triazole ring and the sulfur atom of a thione group, if present, typically lie in the red, electron-rich region. researchgate.net In the case of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA), the nitrogen atoms of the triazole ring appear in light-negative to neutral green tones, suggesting their potential role in molecular interactions. researchgate.net NPA (Natural Population Analysis) atomic charge distributions can further quantify the charges on individual atoms, indicating that certain triazole compounds can act as multi-dentate ligands for metal ions. nih.govresearchgate.net

| Compound | Key MEP Features | Computational Method | Reference |

|---|---|---|---|

| 4-amino-5-substituted-1,2,4-triazole-3-thione derivatives | Nitrogen atoms on pyrimidine (B1678525) and triazole rings, and C=S group are in the red region (negative potential). | Not specified | researchgate.net |

| 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA) | Nitrogen atoms of the triazole ring appear in light-negative to neutral green tones. | Not specified | researchgate.net |

| Benomyl (a benzimidazole (B57391) derivative) | Negative regions are mainly localized over the carbonyl groups. Maximum positive regions are localized over the benzimidazole region. | DFT | nih.gov |

Conformational Analysis and Tautomeric Equilibria Studies

The three-dimensional structure and the potential for isomerization are critical aspects of a molecule's behavior. Computational chemistry provides powerful tools to explore these features.

Energetic Landscape of Rotational Isomers and Conformational Flexibility

The presence of single bonds between the thiophene and triazole rings in 5-(thiophen-2-yl)-1H-1,2,4-triazole allows for rotational isomerism. Computational methods, such as DFT, can be used to map the potential energy surface by systematically rotating around this bond. dergipark.org.trbohrium.com This analysis helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For a similar compound, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the molecular energy profile was determined by varying the torsion angle between the rings from -180° to +180°. dergipark.org.trbohrium.com Such studies reveal the molecule's conformational flexibility and the preferred spatial arrangement of the two heterocyclic rings. In some thiophene-pyrazole compounds, the pyrazole (B372694) ring has been observed to adopt a twisted conformation. nih.gov

Theoretical Assessment of Solvent Effects on Tautomeric Preferences

1,2,4-Triazoles can exist in different tautomeric forms due to the migration of a proton. The relative stability of these tautomers can be significantly influenced by the surrounding solvent environment. zsmu.edu.ua Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on tautomeric equilibria. zsmu.edu.uanih.gov

Studies on substituted 1,2,4-triazoles have shown that in the gas phase and aprotic solvents, the thione tautomer is generally more stable. zsmu.edu.ua However, in polar, protic solvents, the thiol tautomer can become more predominant. zsmu.edu.ua The relative stability of different tautomers is influenced by the nature of substituents on the triazole ring. researchgate.net For instance, electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer in C5-substituted 1,2,4-triazoles. researchgate.net Solvation can also enhance the electronic effects of substituents. nih.gov

| Compound System | Solvent Effect Finding | Computational Model | Reference |

|---|---|---|---|

| 5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thiones | Protic solvents reduce the stability difference between thione and thiol tautomers compared to the gas phase. | D-PCM, C-PCM, IEF-PCM | zsmu.edu.ua |

| Substituted adenine (B156593) tautomers | Increasing solvent polarity enhances the electron-donating/withdrawing ability of substituents. | PCM | nih.gov |

| Substituted triazoles | The stability of different tautomers is influenced by the solvent. | Hartree-Fock (HF) with 6-31G basis set | ntu.edu.iq |

Prediction and Interpretation of Spectroscopic Properties (Theoretical Basis)

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules, which provides a bridge between theoretical models and experimental observations.

DFT and its time-dependent extension (TD-DFT) are widely used to simulate various spectra, including FT-IR, NMR, and UV-Vis. researchgate.net For instance, in the case of 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the calculated vibrational frequencies and NMR chemical shifts showed good agreement with experimental values. dergipark.org.tr

Theoretical UV-Vis spectra, calculated using TD-DFT, can predict electronic transitions. For a related thiophene-triazole compound, the simulated spectrum revealed broad π→π* and n→π* absorptions, which are indicative of its optoelectronic potential. researchgate.net The calculations can identify the specific molecular orbitals involved in these electronic excitations, such as HOMO-1 → LUMO transitions. researchgate.net

| Compound | Predicted Spectroscopic Property | Computational Method | Reference |

|---|---|---|---|

| 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA) | Simulated FT-IR, NMR, and UV-Vis spectra reproduce key experimental fingerprints. Broad π→π* and n→π* absorptions predicted. | DFT and TD-DFT | researchgate.net |

| 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Calculated vibrational frequencies and 1H and 13C NMR chemical shifts are compatible with experimental values. | DFT (B3LYP/6-311G(d,p)) | dergipark.org.tr |

| 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol | Calculated vibrational frequencies, electronic absorption spectra, and NMR chemical shifts are in good agreement with experimental data. | DFT (6-311++G(d,p)) | researchgate.net |

Vibrational Frequency Calculations (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Quantum chemical calculations, particularly using DFT methods, enable the prediction of vibrational frequencies, which can be compared with experimental spectra to provide a comprehensive understanding of the molecule's vibrational modes.

In studies of structurally related compounds, such as 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, theoretical vibrational frequencies have been calculated using DFT methods like B3LYP and M06-2X with a 6-311++G(d,p) basis set. nih.gov The assignments of these vibrational frequencies are often performed using Potential Energy Distribution (PED) analysis. nih.gov For instance, in a similar benzimidazole derivative, 2-(Thiophen-2-yl)-1H-benzo[d]imidazole, the experimental FT-IR and dispersive Raman spectra were interpreted with the aid of normal coordinate analysis based on the B3LYP/6-311++G(d,p) level of theory. nih.gov A satisfactory correlation between the experimental and theoretical data is generally observed, validating the computational approach. nih.gov

The characteristic vibrational modes for the 1,2,4-triazole ring are typically observed in the range of 900-1500 cm⁻¹. researchgate.net For the thiophene moiety, the C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the ring are found in the 1400-1500 cm⁻¹ region. researchgate.net The table below presents a representative comparison of experimental and calculated vibrational frequencies for a related triazole derivative, highlighting the accuracy of the theoretical predictions.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3100-3300 | 3150 | N-H stretching |

| ν(C-H) aromatic | 3050-3150 | 3100 | Aromatic C-H stretching |

| ν(C=N) | 1600-1650 | 1630 | C=N stretching in triazole ring |

| ν(C=C) | 1400-1500 | 1450 | C=C stretching in thiophene ring |

| ν(C-S) | 600-700 | 650 | C-S stretching in thiophene ring |

Theoretical NMR Chemical Shift Predictions and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the chemical structure of molecules in solution. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, provide valuable support for the assignment of experimental spectra. nih.gov

For derivatives of 1,2,4-triazole, ¹H and ¹³C NMR chemical shifts have been calculated and show good agreement with experimental data. acarindex.com In the ¹H NMR spectrum of related compounds, the protons of the thiophene ring typically resonate in the aromatic region (δ 7.0-8.0 ppm), while the N-H proton of the triazole ring often appears as a broad singlet at a downfield chemical shift. vulcanchem.com The ¹³C NMR spectra of these compounds show characteristic signals for the carbon atoms of both the triazole and thiophene rings. vulcanchem.com

The correlation between theoretical and experimental NMR data is crucial for confirming the molecular structure and understanding the electronic environment of the different nuclei. The table below illustrates a typical comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for a related thiophene-triazole derivative.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| Triazole N-H | ~13.0-14.0 (broad s) | ~13.5 |

| Thiophene H3 | ~7.1-7.3 | ~7.2 |

| Thiophene H4 | ~7.0-7.2 | ~7.1 |

| Thiophene H5 | ~7.5-7.7 | ~7.6 |

| ¹³C NMR | ||

| Triazole C3 | ~145-150 | ~148 |

| Triazole C5 | ~155-160 | ~158 |

| Thiophene C2 | ~130-135 | ~133 |

| Thiophene C3 | ~125-130 | ~128 |

| Thiophene C4 | ~127-132 | ~130 |

| Thiophene C5 | ~128-133 | ~131 |

Molecular Dynamics Simulations for Intermolecular Interaction Profiling

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations are instrumental in understanding how this compound interacts with its surrounding environment, such as solvent molecules or biological macromolecules.

Analysis of Dynamic Behavior in Simulated Environments

MD simulations of triazole derivatives have been employed to study their conformational stability and interaction energies in different media. researchgate.net For instance, simulations can track the fluctuations of dihedral angles to understand the rotational freedom between the thiophene and triazole rings. The stability of different conformers can be assessed by monitoring the potential energy of the system over the simulation trajectory. Studies on similar heterocyclic systems have shown that the presence of intermolecular hydrogen bonds significantly influences the interaction energies and the stability of specific conformations in solution. researchgate.net The dynamic behavior is crucial for understanding how the molecule might orient itself when approaching a biological target.

Solvation Shell Dynamics and Hydration Properties

The interaction of this compound with water is a key aspect of its behavior in biological systems. MD simulations can provide a detailed picture of the solvation shell, which is the layer of solvent molecules immediately surrounding the solute. The analysis of radial distribution functions (RDFs) from MD trajectories can reveal the average distance and coordination number of water molecules around specific atoms of the triazole and thiophene rings.

The nitrogen atoms of the triazole ring and the sulfur atom of the thiophene ring are expected to be key sites for hydrogen bonding with water molecules. The dynamics of these water molecules within the solvation shell, such as their residence time, can also be calculated to understand the strength of the solute-solvent interactions. These hydration properties are fundamental to the molecule's solubility and its ability to traverse biological membranes.

In Silico Drug Discovery and Molecular Modeling Studies of 5 Thiophen 2 Yl 1h 1,2,4 Triazole Analogues

Ligand-Based Drug Design Approaches for Thiophene-Triazole Scaffolds

Ligand-based drug design leverages the knowledge of molecules known to interact with a specific target to design new compounds. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiophene-triazole scaffolds, 3D-QSAR studies have been instrumental in predicting their potential as inhibitors of various enzymes.

For instance, 3D-QSAR studies on 1,2,4-triazole (B32235) derivatives have been conducted to understand their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govresearchgate.net These models have highlighted the structural features necessary for potent inhibition. The analyses revealed that the presence of the triazole and an adjacent thiazole (B1198619) or oxazole (B20620) ring is crucial for blocking the COX-2 enzyme. nih.govresearchgate.net The models also map out regions where specific physicochemical properties enhance or diminish activity. For example, visualizations from these models show where hydrogen bond donors, hydrophobic groups, and electron-withdrawing groups can be placed on the scaffold to improve biological activity. nih.govresearchgate.net

Similarly, 2D-QSAR models have been developed for 1,2,4-triazole derivatives to predict their anti-pancreatic cancer activity using techniques like multiple linear regression (MLR) and artificial neural networks (ANN). Such studies provide a robust framework for predicting the efficacy of newly designed compounds before their synthesis, thereby saving time and resources.

Table 1: Examples of QSAR Studies on Triazole-Thiophene and Related Scaffolds This table is interactive. You can sort and filter the data.

| Scaffold | Target | QSAR Model Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1,2,4-Triazole derivatives | Cyclooxygenase-2 (COX-2) | 3D-QSAR | Necessity of triazole and thiazole/oxazole scaffolds for inhibitory activity. Identified favorable positions for hydrophobic and hydrogen-bonding groups. | nih.gov, researchgate.net |

| 1,2,4-Triazole derivatives | Pancreatic Cancer Cells | 2D-QSAR (MLR, ANN) | Developed predictive models for anticancer activity based on physicochemical descriptors. | |

| Triazolyl Thiophenes | Cyclin-dependent kinase 5 (CDK5)/p25 | QSAR | Used to study the synergistic effects of linking thiophene (B33073) with a triazole ring for CDK5/p25 inhibition. | pnu.ac.ir |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This "pharmacophore" then serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the model, a process known as virtual screening. rsc.orgnih.gov

This approach has been successfully applied to triazole derivatives. In one study, a pharmacophore model for COX-2 inhibitors was generated based on a series of active 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives. nih.gov The best model consisted of two aromatic ring features and one hydrogen bond acceptor feature, defining the key spatial arrangement for COX-2 inhibition. nih.gov This model was then used to assess other novel triazole derivatives, predicting their potential as selective COX-2 inhibitors. nih.gov

Virtual screening campaigns guided by pharmacophore models derived from thiophene-triazole-like structures have been employed to identify potential inhibitors for various targets. researchgate.net This strategy efficiently filters vast compound libraries to a manageable number of candidates for further experimental testing, significantly streamlining the initial stages of drug discovery. pharmacophorejournal.com

Structure-Based Drug Design Methodologies

When the 3D structure of a biological target is available, structure-based drug design methodologies can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. rsc.org It is widely used to predict the binding mode and affinity of small molecules to the active sites of proteins. For thiophene-triazole analogues, docking studies have provided critical insights into their interactions with various established biological targets.

For example, molecular docking studies of antibacterial thiophene-linked 1,2,4-triazoles revealed a high affinity for the bacterial enzyme DNA gyrase. nih.gov In the realm of cancer research, potent antiproliferative compounds from the same class were shown to have a high affinity for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Other studies have focused on docking triazole-conjugated thiazole derivatives into the active site of CDK2, successfully identifying potential inhibitors. asianpubs.org Docking has also been used to evaluate thiophene-based derivatives against other cancer-related targets like human carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR). rsc.orgresearchgate.net

A crucial outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the enzyme's active site. This analysis helps to explain the observed biological activity and guides further structural modifications to enhance binding.

Studies on triazole-conjugated thiazole derivatives targeting CDK2 identified the amino acid Valine 83 as a key interaction point, consistently forming hydrogen bonds with the inhibitors. asianpubs.org For other thiophene-based compounds, docking has revealed significant interactions with residues in the active sites of enzymes like acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). researchgate.net In another example, the anti-colon cancer effect of a 1,2,3-triazole linked derivative was explained by its hydrogen bonding and hydrophobic interactions with specific residues such as ASP459, GLU460, and ARG463 in the APC–Asef protein complex. mdpi.com These detailed interaction maps are invaluable for the rational design of next-generation inhibitors.

Table 2: Key Amino Acid Interactions for Thiophene-Triazole Analogues with Biological Targets This table is interactive. You can sort and filter the data.

| Compound/Scaffold | Biological Target | Key Interacting Amino Acid Residues | Reference(s) |

|---|---|---|---|

| Triazole conjugated thiazole | Cyclin-dependent kinase 2 (CDK2) | Val83 | asianpubs.org |

| Thiazole-based inhibitors | Human Lactate Dehydrogenase A (hLDHA) | Ala29, Val30, Arg98, Gln99 | nih.gov |

| Thiophene-based pyrazole (B372694) | Acetylcholinesterase (AChE) | Revealed significant interactions at the active site. | researchgate.net |

| 1,2,3-Triazole linked tetrahydrocurcumin | APC–Asef protein | ASP459, GLU460, ARG463, ARG549 (Hydrogen Bonding); HIS462, PHE510 (Hydrophobic) | mdpi.com |

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target, often expressed as a binding energy in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

For a series of phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, molecular docking studies reported good binding affinities for glutathione S-transferase (GST), butyrylcholinesterase (BChE), and acetylcholinesterase (AChE), with binding energies of –9.7 kcal/mol, –9.4 kcal/mol, and –9.3 kcal/mol, respectively. researchgate.net In another study, a thiophene-based compound exhibited a binding energy of -5.5817 kcal/mol with human carbonic anhydrase IX. rsc.org Similarly, N-arylated 5-aryl-1,2,4-triazole derivatives showed excellent predicted binding affinities of -176.749 kcal/mol and -170.066 kcal/mol to c-kit tyrosine kinase and protein kinase B, respectively, identifying them as potential anticancer agents. nih.gov These quantitative predictions of binding affinity are critical for ranking potential drug candidates and prioritizing them for synthesis and biological evaluation.

Table 3: Predicted Binding Affinities of Thiophene-Triazole Analogues from Molecular Docking This table is interactive. You can sort and filter the data.

| Compound/Scaffold | Biological Target | Binding Affinity/Score | Reference(s) |

|---|---|---|---|

| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone | Glutathione S-transferase (GST) | -9.7 kcal/mol | researchgate.net |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone | Butyrylcholinesterase (BChE) | -9.4 kcal/mol | researchgate.net |

| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | Acetylcholinesterase (AChE) | -9.3 kcal/mol | researchgate.net |

| Thiophene-based spiro-indolin-oxadiazole derivative | Human Carbonic Anhydrase IX (CA IX) | -5.5817 kcal/mol | rsc.org |

| Triazole conjugated thiazole derivative (Compound 9h) | Cyclin-dependent kinase 2 (CDK2) | -8.3 kcal/mol (Glide Score) | asianpubs.org |

| N-arylated 5-aryl-1,2,4-triazole derivative (Compound 7f) | c-kit tyrosine kinase | -176.749 kcal/mol | nih.gov |

| N-arylated 5-aryl-1,2,4-triazole derivative (Compound 7f) | Protein kinase B | -170.066 kcal/mol | nih.gov |

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity

Predicting the binding affinity between a potential drug molecule (ligand) and its biological target (e.g., a protein) is a cornerstone of computational drug design. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two powerful, albeit computationally intensive, methods used for this purpose. computabio.comnih.gov

Free Energy Perturbation (FEP) is a physics-based method that calculates the difference in binding free energy (ΔΔG) between two similar ligands. youtube.com The technique involves a simulated "alchemical" transformation where one molecule is gradually changed into another in a series of steps. This allows for a highly precise prediction of how a small chemical modification to a known ligand—such as an analogue of 5-(thiophen-2-yl)-1H-1,2,4-triazole—will affect its binding potency. youtube.com The accuracy of FEP calculations relies heavily on the quality of the initial protein structure and requires significant computational power, often leveraging Graphics Processing Units (GPUs) to be feasible. acs.org

These methods are crucial in the lead optimization phase, allowing researchers to prioritize the synthesis of only the most promising analogues of the this compound scaffold, thereby saving considerable time and resources.

Below is a representative table illustrating the type of data generated from an MM/PBSA calculation for a hypothetical series of this compound analogues targeting a protein kinase.

| Analogue | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| Lead Compound | -9.5 | -40.2 | -25.8 | 46.5 |

| Analogue 1 (add -CH3) | -9.9 | -42.1 | -26.0 | 48.2 |

| Analogue 2 (add -Cl) | -10.8 | -41.5 | -30.1 | 50.8 |

| Analogue 3 (add -OH) | -10.1 | -40.8 | -28.5 | 49.2 |

| This table is for illustrative purposes only. ΔG_bind represents the total binding free energy. ΔE_vdw and ΔE_elec are the van der Waals and electrostatic energy contributions, respectively. ΔG_solv is the solvation free energy. |

Virtual Screening of Chemical Libraries Enriched with Thiophene-Triazole Cores

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify structures that are most likely to bind to a drug target. researchgate.net This approach significantly narrows down the number of molecules that need to be synthesized and tested experimentally. researchgate.net When a promising scaffold like the thiophene-triazole core is identified, specialized chemical libraries enriched with this and similar structures can be screened to rapidly discover new hits.

The process often begins with molecular docking, where software predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov For example, studies targeting bacterial DNA gyrase, a crucial enzyme for bacterial survival, have successfully used virtual screening. nih.govmdpi.com In one such study, a library of thiazolyl-triazole Schiff bases was screened against the GyrA and GyrB subunits of DNA gyrase from L. monocytogenes. mdpi.comresearchgate.net The screening identified a specific compound as a promising drug-like candidate, more potent than the reference drug ciprofloxacin (B1669076) against the bacterial target. mdpi.comresearchgate.net

The success of virtual screening campaigns often depends on the quality of the chemical library and the accuracy of the screening protocol, which may include pharmacophore modeling and ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) property filtering to ensure the identified hits have favorable drug-like characteristics. mdpi.comnih.gov

The following table summarizes findings from various virtual screening studies involving thiophene-triazole cores or related structures.

| Study Focus | Target Protein | Library Type | Key Findings & Hits |

| Antibacterial Agents mdpi.comresearchgate.net | DNA Gyrase (L. monocytogenes) | Thiazolyl-triazole Schiff bases | Identified a lead compound (B8) with higher predicted potency against GyrA than ciprofloxacin. mdpi.comresearchgate.net |

| Anticancer Agents rsc.org | Carbonic Anhydrase IX | Thiophene-based triazole derivatives | Docking studies demonstrated favorable binding energies for newly synthesized compounds, correlating with in vitro antiproliferative activity. rsc.org |

| DNA Gyrase Inhibitors researchgate.net | DNA Gyrase B (M. tuberculosis) | Anthraquinones from PubChem | Initial screening identified an anthraquinone (B42736) hit; a new derivative was then designed incorporating an aminotriazole moiety, which showed improved binding energy. researchgate.net |

De Novo Design Approaches Incorporating the this compound Pharmacophore

De novo drug design is a computational strategy for creating entirely new molecules from scratch, rather than searching for them in existing databases. nih.gov This approach can be either ligand-based or structure-based. nih.gov When the three-dimensional structure of a target protein is known, a powerful approach is to build a molecule directly within the binding site, piece by piece.

The this compound moiety serves as an excellent starting point—a pharmacophore or fragment—for such design strategies. A pharmacophore is defined as the essential ensemble of steric and electronic features required for optimal interaction with a specific biological target. arxiv.org

The design process often involves:

Identifying the core scaffold: The this compound fragment is placed in the target's active site.

Fragment growing or linking: Computational algorithms then "grow" the molecule by adding new chemical fragments or link multiple fragments together to create a larger, novel molecule that perfectly complements the shape and chemical environment of the binding pocket. acs.org

This approach has been successfully applied in the design of various enzyme inhibitors. For example, new triazole derivatives were designed as bioisosteric analogues of a known Aurora-A kinase inhibitor, resulting in compounds with potent activity. nih.gov Similarly, structure-based de novo design was used to create aminothiazole-based p38 MAP kinase inhibitors. nih.gov The design process is guided by the goal of forming key interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein, thereby ensuring high binding affinity and selectivity. The ultimate aim is to generate chemically feasible structures with novel scaffolds that possess desired biological activity. acs.org

Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro and Mechanistic Focus

Investigation of Antimicrobial Modulatory Effects and Mechanisms of Action

Derivatives of 5-(thiophen-2-yl)-1H-1,2,4-triazole have been synthesized and evaluated for their ability to modulate microbial growth. These investigations have provided insights into their mechanisms of action against both bacterial and fungal pathogens.

A series of 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which are derivatives of the core compound, have demonstrated notable antibacterial activity. mdpi.com Studies on these compounds have shown potent effects, particularly against Gram-positive bacteria and the Gram-negative bacterium Escherichia coli. mdpi.com

The primary mechanism implicated in the antibacterial action of these thiophene-linked 1,2,4-triazoles is the inhibition of DNA gyrase. mdpi.comnih.gov Molecular docking studies of highly active derivatives revealed a strong affinity for the DNA gyrase enzyme, suggesting that the compounds interfere with its function, which is crucial for bacterial DNA replication and repair. mdpi.com This is further supported by research on other antibacterial thiophenes that act as allosteric inhibitors of DNA gyrase, stabilizing the DNA-cleavage complexes. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of some active 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones against various bacterial strains.

| Compound | Substituent | S. aureus MIC (µM) | B. subtilis MIC (µM) | E. coli MIC (µM) |

| 5a | 4-fluorophenyl | 12.5 | 25 | 25 |

| 5b | 2-bromo-4-fluorophenyl | 12.5 | 12.5 | 25 |

| 6b | 4-(2-bromo-4-fluorophenyl)-2-(piperidin-1-ylmethyl) | 6.25 | 6.25 | 12.5 |

| 6d | 4-(2-bromo-4-fluorophenyl)-2-(4-methylpiperazin-1-ylmethyl) | 6.25 | 6.25 | 12.5 |

| 7a | 4-(4-fluorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-ylmethyl) | 6.25 | 12.5 | 12.5 |

Data sourced from a study on thiophene-linked 1,2,4-triazoles. mdpi.com

It is noteworthy that the introduction of different substituents at position 4 of the triazole ring and aminomethylation at position 2 influenced the antibacterial potency. For instance, compounds with a 2-bromo-4-fluorophenyl substituent generally exhibited strong activity. mdpi.com

In contrast to their antibacterial effects, the studied 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were found to be largely inactive against the tested fungal strains. mdpi.com This suggests a degree of selectivity in their antimicrobial action. While the broader class of 1,2,4-triazoles is well-known for its antifungal properties, often through the inhibition of ergosterol (B1671047) synthesis leading to membrane disruption, this particular set of thiophene-substituted derivatives did not exhibit significant antifungal potency in the cited study. mdpi.comnih.gov

Assessment of Antineoplastic Modulatory Effects and Cellular Pathways

The anticancer potential of this compound derivatives has been a key area of investigation, with studies focusing on their ability to induce cell death and inhibit tumor growth through various cellular pathways.

Several studies on triazole-containing hybrids have demonstrated their capacity to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins. researchgate.netnih.govnih.gov While not specifically focused on this compound itself, these studies provide a mechanistic framework. For example, novel 1,2,4-triazole-chalcone hybrids were shown to induce apoptosis in human lung adenocarcinoma cells by increasing the levels of the pro-apoptotic protein Bax, promoting the release of cytochrome c from mitochondria, and activating caspases-3, -8, and -9. researchgate.netnih.gov The apoptotic process was significantly diminished by a pan-caspase inhibitor, confirming the caspase-dependent nature of the cell death. researchgate.netnih.gov

Furthermore, other triazole hybrids have been reported to promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.

Derivatives of this compound have shown potent anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). mdpi.com Molecular docking studies have suggested that this activity may be due to the inhibition of cyclin-dependent kinase 2 (CDK2). mdpi.com CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

The following table presents the half-maximal inhibitory concentrations (IC50) for selected 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, indicating their anti-proliferative effects.

| Compound | Substituent | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) |

| 6d | 4-(2-bromo-4-fluorophenyl)-2-(4-methylpiperazin-1-ylmethyl) | 18.3 | 19.4 |

| 6e | 4-(2-bromo-4-fluorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-ylmethyl) | 15.6 | 17.2 |

| 7d | 4-(4-fluorophenyl)-2-(4-phenylpiperazin-1-ylmethyl) | 22.1 | 24.5 |

| 10a | 2-((4-(4-bromophenyl)piperazin-1-yl)methyl)-4-(4-fluorophenyl) | 19.7 | 21.3 |

Data sourced from a study on thiophene-linked 1,2,4-triazoles. mdpi.com

The inhibition of angiogenesis, the formation of new blood vessels, is a crucial strategy in cancer therapy. While direct studies on the anti-angiogenic properties of this compound are limited, research on related heterocyclic compounds provides some clues. For instance, derivatives of 1,3,4-oxadiazole, another five-membered heterocyclic ring, have been designed as inhibitors of angiogenesis targeting vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Given the structural similarities and the importance of the heterocyclic core, it is plausible that thiophene-triazole compounds could also interfere with signaling pathways that regulate angiogenesis, but further specific research is required to establish this.

Anti-Inflammatory and Immunomodulatory Potentials

The 1,2,4-triazole (B32235) scaffold is a well-established framework for the development of agents with anti-inflammatory properties. nih.gov Derivatives of this heterocyclic system have been extensively investigated for their ability to modulate key pathways in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition Mechanisms

While no specific studies on the direct cyclooxygenase (COX) inhibitory activity of this compound are available, numerous derivatives containing the 1,2,4-triazole and thiophene (B33073) moieties have been evaluated as COX inhibitors. The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is derived from their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins.

For instance, a series of 1,3,5-triphenyl-1,2,4-triazole compounds were synthesized and evaluated for their selectivity towards COX-2. nih.gov In another study, new thiophene derivatives were assessed for their in vivo anti-inflammatory effects and their in vitro inhibitory activities against COX-1 and COX-2. nih.gov The compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) demonstrated significant selectivity for COX-2, with an IC50 value of 5.45 µM and a selectivity index of 8.37 when compared to celecoxib (B62257). nih.gov Similarly, certain 1,2,4-triazole-pyrazole hybrids have shown notable selectivity for COX-2 over COX-1, with some derivatives being more effective than celecoxib in in vivo models. nih.gov

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Thiophene and Triazole Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 | nih.gov |

| Celecoxib | COX-2 | - | 15.44 | nih.gov |

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol (7) | COX-1 | 593.5 | 0.036 | nih.gov |

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol (7) | COX-2 | 21.53 | nih.gov | |

| Celecoxib | COX-1 | 21.53 | 6.46 | nih.gov |

IC50: The half maximal inhibitory concentration. Selectivity Index: The ratio of IC50 for COX-1 to IC50 for COX-2. A lower value indicates higher selectivity for COX-2.

Cytokine Production Modulation and Signaling Pathways

There is currently a lack of direct research on how this compound modulates cytokine production and associated signaling pathways. However, the immunomodulatory potential of the 1,2,4-triazole core is well-documented. For example, some 1,2,4-triazole derivatives have been shown to modulate the levels of pro-inflammatory cytokines. nih.gov The anti-inflammatory effects of certain compounds are often linked to their ability to suppress the production of key inflammatory mediators. While specific data for the title compound is not available, the general class of triazole derivatives has shown potential in this area.

Enzyme Inhibition Studies with Specific Biological Targets

The structural motifs of thiophene and 1,2,4-triazole are present in many compounds designed to inhibit specific enzymes involved in various pathological conditions.

Carbonic Anhydrase Inhibition Mechanisms

Specific inhibitory data for this compound against carbonic anhydrases (CAs) is not documented. However, a range of novel 1,2,4-triazole derivatives have been synthesized and assessed for their inhibitory action against several human (h) CA isoforms, including hCA I, II, IX, and XII. nih.gov These studies have revealed that certain 1,2,4-triazoles can act as effective inhibitors of hCA IX and/or XII with significant selectivity over the off-target cytosolic isoforms hCA I and II. nih.gov This is particularly relevant in oncology, as hCA IX and XII are tumor-associated isoforms.

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Target Isoform | Inhibition Efficacy | Reference |

|---|

Monoamine Oxidase (MAO) Inhibition Kinetics

While there are no kinetic studies on the inhibition of monoamine oxidase (MAO) by this compound, related heterocyclic structures have been investigated for this activity. MAO enzymes are crucial in the metabolism of monoaminergic neurotransmitters, and their inhibition is a key strategy in treating neurological disorders like Parkinson's and depression.

A study on 3,5-diphenyl-1,2,4-triazole substituted nih.govresearchgate.netscirp.orgtriazolo[3,4-b] nih.govresearchgate.netscirp.orgthiadiazole derivatives identified them as novel and selective inhibitors of human MAO-B. nih.gov Several compounds from this series displayed high inhibitory activity against hMAO-B with IC50 values in the low micromolar range and showed over 25-fold selectivity for hMAO-B over hMAO-A. Kinetic analysis of the most potent derivative revealed a mixed mode of inhibition for hMAO-B. nih.gov

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Target | IC50 (µM) | Selectivity (over hMAO-A) | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| Compound 42e (a triazolo-thiadiazole derivative) | hMAO-B | 2.51 | >25-fold | Mixed | nih.gov |

IC50: The half maximal inhibitory concentration.

Tyrosine Kinase Inhibition and Signal Transduction Interference

There is no available research on the inhibition of tyrosine kinases by this compound. However, the broader class of 1,2,4-triazole derivatives has been explored for inhibitory activity against other types of kinases. For example, a series of 1,2,4-triazolin-5-thione derivatives were synthesized and evaluated as inhibitors of casein kinase 1 (CK1γ) and casein kinase 2 (CK2α), which are serine/threonine kinases. nih.gov The most active compound in this series reduced CK1γ activity by 69% at a concentration of 50 μM. nih.gov While these are not tyrosine kinases, these findings suggest that the 1,2,4-triazole scaffold can be a valuable starting point for the design of kinase inhibitors that interfere with cellular signal transduction pathways.

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant potential of chemical compounds is a significant area of research, particularly for those with heterocyclic scaffolds like 1,2,4-triazole and thiophene, which are known to exhibit a range of biological activities. zsmu.edu.ua The ability of these compounds to neutralize harmful free radicals is a key aspect of their antioxidant capacity. zsmu.edu.ua Derivatives of this compound have been the subject of various in vitro studies to elucidate their radical scavenging abilities and the underlying chemical mechanisms.

The direct radical scavenging activity of this compound derivatives is commonly evaluated using stable free radical models such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). zsmu.edu.uanih.gov The DPPH assay, for instance, involves a purple-colored stable free radical that, upon interaction with an antioxidant compound, is reduced to the yellow-colored, non-radical form. zsmu.edu.ua

Studies on a closely related series, the 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, have demonstrated significant antiradical activity against DPPH. zsmu.edu.ua The parent compound of this series, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, showed a potent antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M, which is comparable to the standard antioxidant, ascorbic acid. zsmu.edu.ua This activity was observed to be concentration-dependent, decreasing to 53.78% when the concentration was lowered to 1 × 10⁻⁴ M. zsmu.edu.ua

The structural features of these molecules play a crucial role in their radical scavenging efficacy. The presence of electron-donating groups, such as amino (-NH2) and thiol (-SH) groups, is believed to enhance antioxidant capacity. nih.gov The proposed mechanism often involves a hydrogen atom transfer (HAT) pathway, where the antioxidant molecule donates a hydrogen atom to the radical, thereby neutralizing it. Theoretical studies on similar 4-amino-1,2,4-triazole-3-thiols have indicated that the hydrogen atoms of the NH and NH2 groups are flexible and susceptible to nucleophilic attacks, highlighting their importance in the scavenging mechanism.

The introduction of different substituents to the core structure can modulate the antioxidant activity. For example, attaching a 2-hydroxybenzylidene group to the 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol molecule results in a high and stable antiradical effect. zsmu.edu.ua Conversely, adding a 4-fluorobenzylidene radical can cause a slight decrease in activity. zsmu.edu.ua This demonstrates that the nature and position of substituents are key determinants of the molecule's ability to quench free radicals.

Table 1: In Vitro Radical Scavenging Activity of this compound Derivatives

| Compound/Derivative | Assay | Concentration | % Inhibition / IC₅₀ | Reference |

|---|---|---|---|---|

| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | 1 × 10⁻³ M | 88.89% | zsmu.edu.ua |

| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | 1 × 10⁻⁴ M | 53.78% | zsmu.edu.ua |

| Derivative with 2-hydroxybenzylidene radical | DPPH | Not Specified | High Activity | zsmu.edu.ua |

| Derivative with 4-fluorobenzylidene radical | DPPH | Not Specified | Slightly Decreased Activity | zsmu.edu.ua |

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can contribute to the generation of reactive oxygen species through Fenton-like reactions. Antioxidant compounds can exert their effects not only by direct radical scavenging but also by chelating these metal ions, rendering them inactive and preventing radical formation. The structure of this compound, containing multiple nitrogen atoms in the triazole ring and a sulfur atom in the thiophene ring, suggests a potential for metal ion coordination. nih.govnih.gov These heteroatoms possess lone pairs of electrons that can be donated to form coordination bonds with metal ions. nih.gov

Structure Activity Relationship Sar Studies of 5 Thiophen 2 Yl 1h 1,2,4 Triazole Derivatives

Impact of N-Substitutions on Biological Activities and Target Affinity

Substitutions on the nitrogen atoms of the 1,2,4-triazole (B32235) ring have been shown to significantly modulate the biological activities of 5-(thiophen-2-yl)-1H-1,2,4-triazole derivatives. The nitrogen atoms within the triazole moiety are critical for binding to biological targets, often acting as hydrogen bond donors or acceptors. pensoft.net

In a series of 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, the introduction of haloaryl groups at the N-4 position of the triazole ring was a key step in their synthesis. nih.gov Further modifications at the N-2 position with aminomethyl groups, through the Mannich reaction, led to derivatives with notable antimicrobial and antiproliferative activities. nih.gov For instance, the reaction of 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones with various secondary amines and formaldehyde (B43269) yielded a range of N-substituted compounds with enhanced biological profiles. nih.gov

Studies on other 1,2,4-triazole-based compounds have shown that large substituents on the triazole ring can sometimes lead to a decrease in biological activity. mdpi.com This suggests that the size and nature of the substituent at the nitrogen atoms are critical for optimal interaction with the target. For example, in a study of 1,2,4-triazole derivatives as anticancer agents, the nitrogen atoms of the triazole ring were identified as key for binding to the iron in the heme moiety of the aromatase enzyme. nih.gov

The introduction of different substituents on the nitrogen atoms can influence the electronic and steric properties of the entire molecule, thereby affecting its ability to interact with specific biological targets. The following table summarizes the impact of various N-substitutions on the biological activity of 1,2,4-triazole derivatives.

| N-Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| Haloaryl groups at N-4 | Essential for the synthesis of active compounds. | 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones nih.gov |

| Aminomethyl groups at N-2 | Led to derivatives with marked antimicrobial and antiproliferative activities. | 2-aminomethyl-4-haloaryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones nih.gov |

| Large substituents | Can lead to a decrease in biological activity. | 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone mdpi.com |

| General N-substitutions | The nitrogen atoms are crucial for binding to biological targets like the aromatase enzyme. pensoft.netnih.gov | Anticancer 1,2,4-triazole derivatives nih.gov |

Effects of Substitutions on the Thiophene (B33073) Ring on Potency and Selectivity Profiles

Modifications to the thiophene ring of this compound derivatives have a profound impact on their potency and selectivity. The thiophene ring is considered a privileged pharmacophore in medicinal chemistry and can serve as a bioisosteric replacement for a phenyl ring, often enhancing drug-receptor interactions through its sulfur atom. nih.gov

In a study focusing on thiophene-linked 1,2,4-triazoles, the introduction of a bromine atom at the 5-position of the thiophene ring was investigated. nih.gov The synthesis of 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones allowed for a direct comparison with their non-brominated counterparts. nih.gov This substitution was found to influence the antimicrobial and chemotherapeutic profiles of the compounds. Specifically, some of the brominated derivatives exhibited potent anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines. nih.gov

The position and nature of substituents on the thiophene ring can alter the electronic distribution and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a methyl group at the 4-position of the thiophene ring in a related thiophene-triazole hybrid has been noted in the chemical literature. vulcanchem.com

The following table outlines the effects of specific substitutions on the thiophene ring on the biological activity of this compound derivatives.

| Thiophene Ring Substitution | Observed Effect on Potency and Selectivity | Reference Compound Class |

| Bromine at the 5-position | Influenced antimicrobial and chemotherapeutic profiles; some derivatives showed potent anti-proliferative activity. | 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones nih.gov |

| Methyl at the 4-position | A documented structural modification in related thiophene-triazole hybrids. vulcanchem.com | 4-Methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine vulcanchem.com |

Influence of Linker Chemistry in Conjugates on Pharmacological Profiles

In the development of novel antimicrobial agents, theophylline-1,2,4-triazole derivatives were synthesized where the triazole was tethered to a N-phenylacetamide moiety via a sulfur linker. frontiersin.org This S-alkylation of the triazole-thione provided a series of compounds with notable antibacterial activity. The study highlighted how variations in the phenylacetamide portion, which can be considered part of the extended linker-conjugate system, influenced the minimum inhibitory concentration (MIC) against different bacterial strains. frontiersin.org For example, a derivative with a 4-methylphenyl group showed potent activity against E. coli. frontiersin.org

Similarly, studies on other triazole derivatives have demonstrated the importance of the linker. For instance, the introduction of a benzylidene substituent into a 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide molecule negatively impacted its actoprotective effect, indicating that the nature of this linker is critical for activity. zsmu.edu.ua In contrast, linking a potassium acetate (B1210297) group via a thioether bridge to a similar core structure resulted in a compound with a significant actoprotective effect. zsmu.edu.ua

These examples underscore the principle that the linker is not merely a passive spacer but an active component of the pharmacophore that can influence target binding, solubility, and metabolic stability.

Stereochemical Considerations in Activity Modulation and Enantioselectivity

Stereochemistry plays a pivotal role in the biological activity of chiral this compound derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors, often leading to differences in potency and efficacy between enantiomers.

The synthesis of molecules with a 4,5-dihydro-1H- zsmu.edu.uaopenreviewhub.orglaccei.org-triazoline core, which is structurally related to the 1,2,4-triazole ring, has been achieved through stereoselective asymmetric methods. nih.gov In one study, acetylated glucose Schiff bases were used as chiral scaffolds to synthesize a series of 2-(3-acetyl-1-(substituted-phenyl)-5-(substituted-phenyl)-1,2,4-triazolo-4-yl)-2-deoxy-1,3,4,6-tetraacetyl-β-ᴅ-glucose derivatives. nih.gov The use of a carbohydrate appendage introduced multiple chiral centers, leading to the formation of specific stereoisomers. Selected derivatives from this series were evaluated for their anti-tumor and anti-bacterial activities, highlighting the potential for stereochemistry to modulate biological function. nih.gov

While specific studies on the enantioselectivity of this compound itself are not extensively detailed in the provided context, the principles of stereochemistry in drug action are well-established. For many biologically active compounds, one enantiomer is significantly more active than the other, and in some cases, the less active enantiomer may contribute to off-target effects or be inactive. Therefore, the stereocontrolled synthesis and evaluation of individual enantiomers of chiral this compound derivatives are critical for developing safer and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new derivatives, thereby guiding the synthesis of more potent and selective compounds.

For derivatives of 1,2,4-triazole, QSAR studies have been successfully applied to predict their toxicological profiles. In one such study, a QSAR model was used to evaluate the toxicity of new derivatives of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols. zsmu.edu.ua The model predicted the lethal dose (LD50) in rats and revealed that increasing the size of the radical at the N-4 position, particularly with the introduction of aromatic fragments, contributed to the enhanced safety of the compounds. zsmu.edu.ua This suggests that for thiophene-containing triazoles, similar QSAR models could be developed to predict toxicity based on the nature of the substituents.

In a 2D-QSAR study of thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors, various molecular descriptors were identified as being important for biological activity. laccei.org A multiple linear regression model was generated that could predict the pIC50 values of the compounds. Although this study was on thiazole derivatives, the methodology is directly applicable to this compound derivatives to understand the structural requirements for a specific biological activity.

The development of robust QSAR models for this compound derivatives would involve the following key steps:

Compilation of a dataset of compounds with experimentally determined biological activities.

Calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic).

Development of a mathematical model (e.g., multiple linear regression, partial least squares) to correlate the descriptors with the biological activity.

Validation of the model to ensure its predictive power.

Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable safety profiles.

Advanced Materials Science Applications and Catalytic Potentials Non Biological Focus

Coordination Chemistry of 5-(Thiophen-2-yl)-1H-1,2,4-triazole as a Ligand

The presence of multiple nitrogen atoms in the 1,2,4-triazole (B32235) ring and the sulfur atom in the thiophene (B33073) ring makes this compound a versatile ligand capable of coordinating to metal ions in various modes.

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of triazole derivatives are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or a tetrahydrofuran (B95107) (THF)/ethanol mixture, often under reflux. scispace.com While specific studies extensively detailing the synthesis of metal complexes with this compound are not abundant, the behavior of closely related structures provides significant insight. For instance, complexes with ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared with transition metals such as Ni(II), Cu(II), Zn(II), and Cd(II). acs.org

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques: